molecular formula C17H14O7 B098330 Aflatoxin B2A CAS No. 17878-54-5

Aflatoxin B2A

Cat. No. B098330
CAS RN: 17878-54-5
M. Wt: 330.29 g/mol
InChI Key: PFQSKXVNBUHPIW-AUWAXLAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aflatoxin B2A is a toxic substance produced by the Aspergillus flavus and Aspergillus parasiticus fungi. It is a member of the aflatoxin family, which is known for their carcinogenic and mutagenic properties. Aflatoxin B2A is a potent carcinogen, and exposure to this toxin has been linked to liver cancer, particularly in areas where contaminated food is consumed.

Scientific Research Applications

Aflatoxin B2A Formation and Detoxification

Aflatoxin B1 (AFB1), a highly carcinogenic compound, can be transformed into a less toxic form, aflatoxin B2a (AFB2a), through various detoxification methods. Research has shown that certain dietary acids, particularly citric acid, can convert AFB1 to AFB2a effectively. This conversion process has been observed under various conditions, including at room temperature and in simulated gastric fluid, indicating a potential practical method for detoxifying AFB1 in contaminated foods. This provides a basis for developing effective strategies to mitigate the risks posed by aflatoxin contamination in food products (Rushing & Selim, 2016).

Aflatoxin B2 Specific Detection

Advancements in the detection of aflatoxins have led to the development of highly specific and sensitive methods. DNA aptamers that recognize Aflatoxin B2 (AFB2) with high specificity have been identified, offering a promising tool for the selective detection of this toxin. The systematic evolution of ligands by exponential enrichment (SELEX) technology facilitated this discovery, highlighting the potential for targeted detection in contaminated foodstuffs. This development supports the creation of fluorescent biosensors for AFB2, presenting a novel approach for monitoring aflatoxin levels in various foods (Ma et al., 2015).

Biological and Chemical Insights

Understanding the biochemical pathways and mutagenic effects of aflatoxins, including AFB2A, has been a cornerstone of research aimed at mitigating the health risks associated with these toxins. Investigations into the metabolism, DNA adduct formation, and the carcinogenicity of aflatoxins have led to the development of biomarkers for exposure and effect. These biomarkers are crucial for assessing the risk and for guiding preventive strategies in human populations exposed to aflatoxins. The research underscores the importance of a multidisciplinary approach to comprehensively address the public health challenges posed by aflatoxins (Wild & Turner, 2002).

properties

CAS RN

17878-54-5

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

IUPAC Name

(3S,5R,7S)-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione

InChI

InChI=1S/C17H14O7/c1-21-9-5-10-14(7-4-11(19)23-17(7)22-10)15-13(9)6-2-3-8(18)12(6)16(20)24-15/h5,7,11,17,19H,2-4H2,1H3/t7-,11+,17-/m0/s1

InChI Key

PFQSKXVNBUHPIW-AUWAXLAASA-N

Isomeric SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5C[C@@H](O[C@@H]5OC4=C1)O

SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CC(OC5OC4=C1)O

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CC(OC5OC4=C1)O

melting_point

217°C

Other CAS RN

17878-54-5

physical_description

Solid

Pictograms

Acute Toxic; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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